molecular formula C15H12F4N4O B15115008 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide

Cat. No.: B15115008
M. Wt: 340.28 g/mol
InChI Key: CHRCMEUKMRKDHV-UHFFFAOYSA-N
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Description

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethyl group and a pyridine ring. This compound is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 4-(trifluoromethyl)pyridine, which is then subjected to a series of reactions to introduce the azetidine and pyridine-3-carboxamide moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C15H12F4N4O

Molecular Weight

340.28 g/mol

IUPAC Name

5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C15H12F4N4O/c16-11-3-9(5-20-6-11)14(24)22-12-7-23(8-12)13-4-10(1-2-21-13)15(17,18)19/h1-6,12H,7-8H2,(H,22,24)

InChI Key

CHRCMEUKMRKDHV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=CC(=CN=C3)F

Origin of Product

United States

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